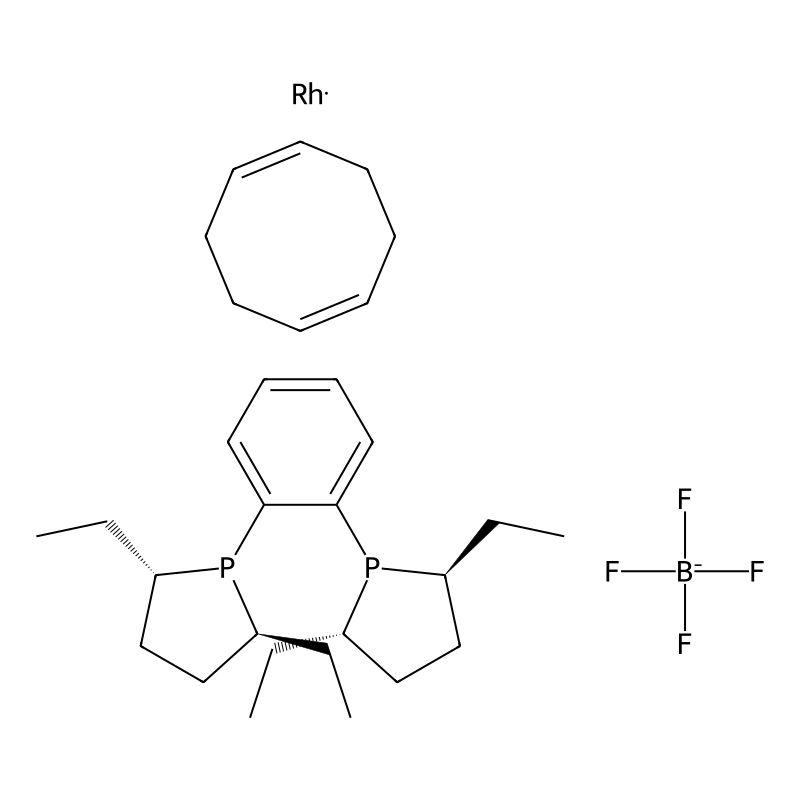

(S,S)-Et-DUPHOS-Rh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric catalysis refers to a class of chemical reactions where a chiral catalyst directs the formation of one enantiomer of a product molecule in excess over its mirror image. Enantiomers are non-superimposable mirror images of each other with identical properties except for their interaction with polarized light and other chiral environments.

(S,S)-Et-DUPHOS-Rh is particularly valuable for its ability to catalyze a variety of hydrogenation reactions with high enantioselectivity. [] Hydrogenation refers to the addition of hydrogen (H₂) to a molecule. Enantioselectivity refers to the catalyst's ability to preferentially produce one enantiomer of the product.

Here are some specific examples of asymmetric hydrogenation reactions catalyzed by (S,S)-Et-DUPHOS-Rh:

- The hydrogenation of unsaturated ketones, which are carbonyl compounds containing a carbon-carbon double bond. []

- The hydrogenation of imines, which are functional groups containing a carbon-nitrogen double bond. []

- The hydrogenation of alkenes, which are hydrocarbons containing a carbon-carbon double bond. []

The success of (S,S)-Et-DUPHOS-Rh in these reactions is attributed to the synergistic interaction between the rhodium metal center and the chiral diphosphine ligand. The ligand controls the orientation of the reactant molecule around the metal center, leading to the formation of a specific enantiomer of the product.

In addition to hydrogenation, (S,S)-Et-DUPHOS-Rh has also been explored as a catalyst for other asymmetric transformations, such as hydroformylation and hydrosilylation reactions. [, ]

(S,S)-Et-DUPHOS-Rhodium is a chiral catalyst complex formed from the combination of the (S,S)-2,5-diethylphospholano group and rhodium metal. This compound is part of the DuPhos family of ligands, which are characterized by their diphosphine structure, consisting of two phospholane rings connected by a phenyl bridge. The unique configuration imparts significant electron-rich characteristics to the phosphorus atoms, enhancing the reactivity of the metal complexes formed with transition metals such as rhodium .

(S,S)-Et-DUPHOS-Rhodium is primarily used in asymmetric hydrogenation reactions, where it has demonstrated high levels of enantioselectivity. The catalyst has been employed in various transformations, including the hydrogenation of enamides and α,β-unsaturated esters. Notably, reactions catalyzed by this complex can achieve enantiomeric excesses ranging from 93% to 99% .

The catalytic system is particularly effective for substrates that are conjugated or contain functional groups that can stabilize the transition state, allowing for regioselective transformations .

While (S,S)-Et-DUPHOS-Rhodium itself does not exhibit direct biological activity, its applications in synthesizing biologically relevant compounds make it significant in pharmaceutical chemistry. For instance, it has been utilized in the synthesis of chiral amino acids and other pharmaceuticals, contributing to the development of drugs with specific stereochemical properties that can influence their biological activity .

The synthesis of (S,S)-Et-DUPHOS-Rhodium typically involves several steps:

- Preparation of Ligand: The ligand (S,S)-2,5-diethylphospholano is synthesized through the reaction of a chiral diol with phenylbisphosphine, followed by cyclization to form the phospholane structure.

- Metal Coordination: The ligand is then reacted with a rhodium precursor, such as rhodium(I) complexes with cyclooctadiene (COD), to form the final (S,S)-Et-DUPHOS-Rhodium complex.

- Purification: The product is purified through recrystallization or chromatography to ensure high purity for catalytic applications .

(S,S)-Et-DUPHOS-Rhodium is widely applied in:

- Asymmetric Hydrogenation: It is extensively used to produce enantiomerically pure compounds in pharmaceutical synthesis.

- Catalytic Processes: This compound serves as a catalyst in processes requiring high selectivity and efficiency, such as the production of chiral intermediates for drug synthesis .

- Polymerization: It has also found applications in polymer chemistry for synthesizing chiral isotactic polyketones .

Interaction studies involving (S,S)-Et-DUPHOS-Rhodium focus on its coordination chemistry and catalytic behavior. The ligand's ability to stabilize various oxidation states of rhodium allows it to participate effectively in catalytic cycles. Studies have shown that the electronic properties imparted by the ligand influence substrate binding and transition state stabilization, leading to enhanced enantioselectivity during reactions .

Several compounds share structural similarities with (S,S)-Et-DUPHOS-Rhodium. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R,R)-Me-DUPHOS-Rhodium | Chiral diphosphine | Higher efficiency in certain hydrogenations |

| (S,S)-iPr-DUPHOS-Rhodium | Chiral diphosphine | Different steric hindrance affecting selectivity |

| BPE-Rhodium | Diphosphine | Utilizes an ethylene bridge instead of phenyl |

| Josiphos-Rhodium | Chiral diphosphine | Known for its use in various asymmetric transformations |

| BINAP-Rhodium | Chiral diphosphine | Highly effective in various catalytic processes |

(S,S)-Et-DUPHOS-Rhodium stands out due to its specific ethyl substituents on the phospholane rings, which enhance its reactivity and selectivity compared to other similar compounds. Its unique electronic properties allow it to catalyze reactions with exceptional enantioselectivity, making it a valuable tool in asymmetric synthesis .

Enol Ester Substrate Scope and Limitations

The asymmetric hydrogenation of α-functionalized acrylates represents one of the most thoroughly investigated applications of (S,S)-Ethyl-DUPHOS-Rhodium catalysis. Extensive research has demonstrated that cationic rhodium complexes bearing the Ethyl-DUPHOS ligand exhibit remarkable efficacy in the reduction of α-(acetyloxy)- and α-(benzoyloxy)acrylates [1] [2]. These studies have revealed that enol ester substrates can be reduced with very high levels of enantioselectivity, consistently achieving 93-99% enantiomeric excess under optimized conditions [1] [2].

The substrate preparation methodology involves a convenient Horner-Emmons condensation protocol, which allows for the systematic variation of substrate structure to evaluate scope and limitations [1]. Under mild reaction conditions employing 60 psi of hydrogen pressure, substrate-to-catalyst ratios of 500:1 can be effectively employed, demonstrating the remarkable efficiency of the catalytic system [1]. This high substrate loading represents a significant advantage for potential industrial applications, as it minimizes the amount of precious metal catalyst required.

One of the most significant findings regarding substrate scope is the tolerance of the system toward β-substituted substrates. Remarkably, substrates bearing β-substituents can be employed as E/Z isomeric mixtures with no detrimental effect on the selectivity [1]. This finding is particularly important from a synthetic perspective, as it eliminates the need for prior isomer separation, substantially simplifying the overall synthetic protocol. Labeling studies have provided mechanistic insight, indicating that no significant E/Z isomerization of the substrates occurs during the course of these reactions [1].

The scope extends beyond simple acrylates to include more complex α-aminomethylacrylates containing free NH groups [3] [4]. These substrates, which are particularly challenging due to the potential for coordination competition, can be hydrogenated with enantiomeric excesses reaching up to 99.7% [3]. The successful reduction of these substrates opens pathways to valuable β-amino acid derivatives, which are important structural motifs in pharmaceutical compounds [3] [4].

Effects of β-Substituents on Reaction Outcomes

The influence of β-substituents on the hydrogenation of α-functionalized acrylates has been systematically investigated, revealing important structure-activity relationships. The presence of β-substituents generally does not adversely affect the enantioselectivity of the reaction, with maintained enantiomeric excesses in the range of 93-99% across various substituent types [1] [5].

Alkyl β-substituents have been found to be well-tolerated, with the catalyst system maintaining high selectivity regardless of the steric bulk of the alkyl group [1]. This tolerance extends to both primary and secondary alkyl substituents, indicating that the catalyst pocket can accommodate a range of steric environments. The ability to utilize E/Z mixtures of β-alkyl substituted substrates without selectivity loss represents a significant practical advantage [1].

Aryl β-substituents also demonstrate excellent compatibility with the (S,S)-Ethyl-DUPHOS-Rhodium system [5]. Electronic effects of the aromatic ring appear to have minimal impact on selectivity, with both electron-donating and electron-withdrawing substituents being well-tolerated [6]. This electronic independence suggests that the stereochemical outcome is primarily determined by steric interactions within the catalyst-substrate complex rather than electronic factors.

More challenging substrates incorporating heteroaromatic β-substituents have also been successfully hydrogenated. Thiophene-containing substrates, for example, can be reduced with excellent enantioselectivity, despite the potential for sulfur coordination to the rhodium center [7]. This demonstrates the robustness of the catalyst system and its ability to discriminate between the intended coordination mode and potentially competing interactions.

The regioselectivity observed in these transformations is consistently high, with exclusive formation of the linear hydrogenation products [5]. No formation of branched alcohols or aldehydes has been observed across the substrate scope examined, demonstrating the excellent regioselectivity of the transformation [8]. This selectivity pattern is maintained even with sterically demanding β-substituents, indicating that the catalyst pocket effectively controls the approach geometry of the substrate.

Reduction of Prochiral Enamides and Enamines

The catalytic reduction of prochiral enamides and enamines using (S,S)-Ethyl-DUPHOS-Rhodium complexes represents another area of exceptional performance, with applications spanning from simple model substrates to complex pharmaceutical intermediates. The catalyst system has demonstrated remarkable efficiency in the hydrogenation of N-acetyl α-arylenamides, achieving enantiomeric excesses greater than 95% while maintaining extremely high turnover frequencies exceeding 5,000 h⁻¹ [9].

The scope of enamide reduction encompasses a broad range of structurally diverse substrates. Studies have shown that the catalyst can effectively reduce substrates with varying aromatic substitution patterns, including para-alkyl substituents such as methyl, ethyl, propyl, and tert-butyl groups [8]. Halogen substituents including fluorine, chlorine, and bromine are also well-tolerated, although bromine-substituted products may show somewhat reduced yields [8].

Electron-withdrawing groups present particular challenges in asymmetric hydrogenation due to their potential to affect the electronic properties of the coordinating double bond. However, the (S,S)-Ethyl-DUPHOS-Rhodium system has demonstrated excellent tolerance toward substrates bearing trifluoromethyl, methoxy, thiomethyl, and cyano groups [8]. Even methyl carboxylate functionalities are compatible with the reaction conditions, maintaining high enantioselectivity [8].

The reduction of β-branched enamides represents a particularly challenging transformation due to the increased steric hindrance around the prochiral center. Using rhodium complexes of the SDP ligand system, β-branched simple enamides with Z-configuration can be hydrogenated to β-stereogenic amines in quantitative yields with excellent enantioselectivities ranging from 88-96% [10]. This transformation provides a valuable route to β-stereogenic amines, which are important pharmaceutical intermediates.

Tetrasubstituted enamines present the ultimate challenge in asymmetric hydrogenation due to their high degree of substitution and potential steric congestion. The development of specialized catalyst systems such as PTBP-SKEWPHOS-Rh has enabled the successful hydrogenation of these demanding substrates [11]. The new rhodium catalyst, prepared by combination of the cationic rhodium chiral diphosphine complex and potassium carbonate under pressurized hydrogen gas, achieves full conversion and high enantioselectivity (>95% ee) in the asymmetric hydrogenation of sterically hindered tetrasubstituted enamines [11].

Unactivated enamines, which lack coordinating functional groups, represent another challenging substrate class. Recent advances have shown that rhodium complexes bearing electron-deficient phosphines are far more reactive catalysts than those derived from triphenylphosphine for these sluggish substrates [12]. These systems operate at remarkably low catalyst loadings, down to 0.01 mol%, and are capable of reducing tetrasubstituted enamines [12]. The enhanced reactivity is attributed to the electronic properties of the phosphine ligands, which facilitate the rate-determining steps in the catalytic cycle.

Tandem Catalysis: Concurrent Hydrogenation-Deprotection Sequences

The development of tandem catalytic processes combining hydrogenation with subsequent deprotection reactions represents an important advancement in the application of (S,S)-Ethyl-DUPHOS-Rhodium catalysis. These integrated approaches offer significant advantages in terms of synthetic efficiency, atom economy, and overall process simplification.

One of the most significant examples of tandem hydrogenation-deprotection involves the direct conversion of enol esters to chiral alcohols through a combined hydrogenation-hydrolysis sequence [1]. Following the asymmetric hydrogenation of enol ester substrates to achieve the desired stereochemistry, the protecting ester groups can be removed under basic conditions to reveal the corresponding chiral α-hydroxy esters and 1,2-diols [1]. This approach eliminates the need for separate deprotection steps and allows for the direct synthesis of valuable chiral building blocks.

The development of concurrent hydrogenation-deprotection methodologies has been particularly valuable in pharmaceutical synthesis. For instance, the preparation of key chiral intermediates for active pharmaceutical ingredients can be accomplished through single-pot procedures that combine the asymmetric hydrogenation step with subsequent functional group manipulations [13]. The cationic (R,R)-Me-DuPHOS-Rh catalyst has been employed in such transformations, allowing highly efficient and enantioselective hydrogenation of unique carboxylate substrates to afford products in >99% enantiomeric excess and high yield (95%) [13].

Tandem processes involving the concurrent reduction of multiple functional groups have also been developed. For example, the simultaneous hydrogenation of both alkene and carbonyl functionalities can be achieved under appropriate conditions, leading to complex chiral products in a single operation [14]. These transformations require careful optimization of reaction conditions to ensure selectivity and prevent over-reduction or unwanted side reactions.

The integration of hydrogenation with other catalytic processes has led to the development of sophisticated tandem sequences. Hydroaminomethylation processes, which combine hydroformylation, enamine formation, and enamine hydrogenation, have been developed using rhodium catalysts [15]. In these systems, the enamine hydrogenation step, catalyzed by electron-deficient phosphine-rhodium complexes, represents the slowest step in the overall process, highlighting the importance of catalyst optimization for each component reaction [15].

Flow chemistry applications have enabled the practical implementation of tandem hydrogenation-deprotection sequences on preparative scales. Continuous flow asymmetric hydrogenation using heterogenized molecular catalysts has been developed for real industrial applications, achieving constant high single-pass conversion (>95.0%) and enantioselectivity (>98.6% ee) through the asymmetric hydrogenation of enamide substrates [16]. The immobilized catalysts eliminate the need for downstream purification procedures, making tandem processes particularly attractive for industrial implementation [16].

Solvent and Pressure Effects on Catalytic Performance

The influence of reaction conditions, particularly solvent choice and hydrogen pressure, on the performance of (S,S)-Ethyl-DUPHOS-Rhodium catalyzed hydrogenations has been the subject of extensive investigation. These studies have revealed complex relationships between reaction medium, catalyst behavior, and overall reaction outcomes.

Solvent effects in asymmetric hydrogenation are multifaceted, affecting catalyst activity, substrate solubility, enantioselectivity, and mass transfer properties [17]. Alcoholic solvents, particularly methanol and isopropanol, have generally been found to provide optimal results for most substrate classes [1] [6]. These protic solvents appear to facilitate hydrogen activation and substrate coordination while maintaining high enantioselectivity. The superiority of alcoholic solvents has been attributed to their ability to stabilize charged intermediates and transition states in the catalytic cycle [18].

Non-coordinating solvents such as toluene have also demonstrated excellent performance, particularly for substrates where competitive coordination might be a concern [1]. The use of toluene generally maintains high enantioselectivity while providing good catalytic activity, making it a valuable alternative when substrate-solvent interactions might interfere with catalyst performance [17].

Ethereal solvents present a more complex picture, with their performance being highly substrate-dependent. While tetrahydrofuran (THF) allows for high substrate concentrations due to excellent solubility properties, it may also compete for coordination sites on the rhodium center [16]. Despite this potential complication, THF has been successfully employed in large-scale hydrogenations, particularly when high substrate concentrations are required for practical efficiency [16].

The choice of solvent can dramatically affect reaction kinetics and selectivity through multiple mechanisms. Solvents with high hydrogen-bond accepting ability can inhibit catalytic activity by coordinating to the metal center and blocking substrate access [18]. This effect has been quantified through studies using Kamlet-Taft parameters, which provide a framework for understanding solvent-catalyst interactions [18]. Non-polar, weakly-interacting solvents such as alkanes typically lead to higher reactivity by avoiding these inhibitory interactions [18].

Pressure effects on enantioselectivity have been identified as a critical parameter in asymmetric hydrogenation, with the concentration of molecular hydrogen in the liquid phase being more important than the gas-phase pressure [19]. Under typical reaction conditions, the hydrogen concentration can differ widely from its equilibrium saturation value, and considerations of hydrogen diffusion limitations can significantly impact the observed enantioselectivity [19].

The pressure dependence of enantioselectivity varies significantly among different substrate classes. For enamide substrates, a strong positive correlation between hydrogen pressure and enantioselectivity has been observed [19] [20]. This pressure dependence has been attributed to the relative rates of competing reaction pathways, with higher hydrogen concentrations favoring the more selective pathway. Conversely, some substrate classes show minimal pressure dependence, suggesting different rate-determining steps in their respective catalytic cycles [20].

Optimal pressure conditions typically range from 10-40 bar for most applications, with higher pressures generally favoring both conversion and enantioselectivity [16]. However, the practical considerations of pressure equipment and safety requirements must be balanced against the potential benefits of high-pressure operation. Modern flow reactor systems have enabled the safe operation at elevated pressures while maintaining precise control over reaction conditions [16] [21].

The interaction between solvent and pressure effects has also been investigated, revealing that certain solvent-pressure combinations can provide synergistic benefits. For example, the use of fluorinated solvents under elevated pressure has been shown to enhance both activity and selectivity for certain substrate classes [22]. These effects are attributed to the unique solvation properties of fluorinated media and their ability to solubilize hydrogen at elevated pressures [22].

Mass transfer considerations become particularly important in large-scale applications where gas-liquid interfaces may limit the effective hydrogen concentration available to the catalyst [19]. The development of efficient mixing and reactor design strategies has been crucial for maintaining high performance at scale, with specialized reactor configurations being developed to optimize mass transfer while maintaining reaction selectivity [16] [21].

Temperature effects, while often secondary to solvent and pressure considerations, also play an important role in optimizing catalytic performance. Higher temperatures generally increase reaction rates but may compromise enantioselectivity, requiring careful optimization to achieve the desired balance between efficiency and selectivity [16]. The thermal stability of the catalyst system under prolonged reaction conditions is also an important consideration for industrial applications [16].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types